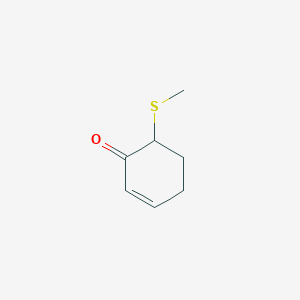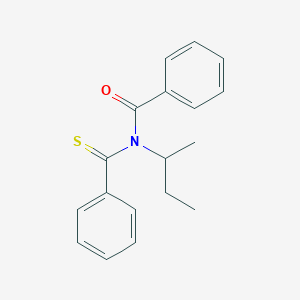
2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. These compounds have diverse applications in various fields, including catalysis, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane typically involves the reaction of tin-based precursors with organic ligands. The reaction conditions may include:
Solvent: Common solvents such as toluene or dichloromethane.
Temperature: Reactions are often carried out at elevated temperatures, ranging from 50°C to 150°C.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions may yield lower oxidation state tin compounds.
Substitution: Organic ligands can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives.
科学研究应用
2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane has several scientific research applications, including:
Catalysis: Used as a catalyst in organic synthesis reactions.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as antimicrobial agents.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Cellular Membranes: Altering membrane permeability and function.
Pathways Involved: Various biochemical pathways, including oxidative stress and signal transduction.
相似化合物的比较
Similar Compounds
Tetramethyltin: A simpler organotin compound with four methyl groups bonded to tin.
Hexabutylditin: An organotin compound with six butyl groups bonded to two tin atoms.
Tributyltin Chloride: An organotin compound with three butyl groups and one chloride bonded to tin.
Uniqueness
2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane is unique due to its complex structure and the presence of multiple 2-methylbutan-2-yl groups. This complexity may confer unique chemical and physical properties, making it valuable for specific applications in catalysis, materials science, and other fields.
属性
CAS 编号 |
89704-97-2 |
|---|---|
分子式 |
C30H66O3Sn3 |
分子量 |
831.0 g/mol |
IUPAC 名称 |
2,2,4,4,6,6-hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane |
InChI |
InChI=1S/6C5H11.3O.3Sn/c6*1-4-5(2)3;;;;;;/h6*4H2,1-3H3;;;;;; |
InChI 键 |
NQFSIMZYCNOHNM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)[Sn]1(O[Sn](O[Sn](O1)(C(C)(C)CC)C(C)(C)CC)(C(C)(C)CC)C(C)(C)CC)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide](/img/structure/B14390842.png)
![{[(5,5-Dimethyl-2,10-dioxa-6-thia-3,9-diazaundeca-3,8-dienoyl)(methyl)amino]sulfanyl}methylcarbamyl fluoride](/img/structure/B14390851.png)
![N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14390852.png)
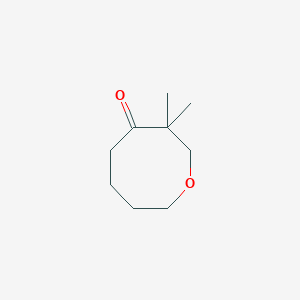
![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)
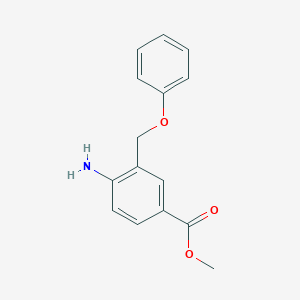
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)
![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)

![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)
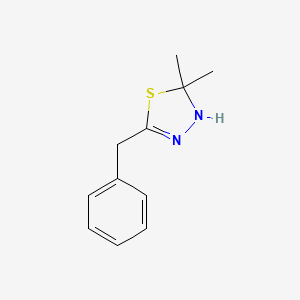
![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
